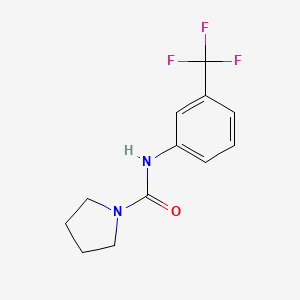

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide

Description

Properties

CAS No. |

35640-10-9 |

|---|---|

Molecular Formula |

C12H13F3N2O |

Molecular Weight |

258.24 g/mol |

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)9-4-3-5-10(8-9)16-11(18)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,16,18) |

InChI Key |

SJVQNVIOFDZPLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Amide Coupling

The most straightforward method involves coupling pyrrolidine-1-carboxylic acid with 3-trifluoromethylaniline using peptide coupling reagents. HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) at room temperature yield the amide product with 65–78% efficiency.

Reaction Conditions:

- Reagents: HBTU (1.1 equiv), DIEA (2.0 equiv), DMF (anhydrous)

- Temperature: 25°C

- Time: 12–16 hours

Example Procedure:

- Dissolve pyrrolidine-1-carboxylic acid (1.0 equiv) and 3-trifluoromethylaniline (1.05 equiv) in DMF.

- Add HBTU and DIEA sequentially under nitrogen.

- Stir until completion (monitored by TLC).

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

This method is favored for its simplicity but requires rigorous anhydrous conditions to prevent side reactions.

Acyl Chloride Intermediate Method

For less nucleophilic amines, converting the carboxylic acid to its acyl chloride derivative improves reactivity. Oxalyl chloride or thionyl chloride in dichloromethane (DCM) facilitates this transformation, followed by reaction with 3-trifluoromethylaniline.

Reaction Conditions:

- Chlorinating Agents: Oxalyl chloride (2.0 equiv), catalytic DMF

- Solvent: DCM (anhydrous)

- Temperature: 0°C → 25°C

- Time: 2 hours (chlorination) + 4 hours (amide formation)

Example Procedure:

- Cool DCM to 0°C, add oxalyl chloride dropwise to pyrrolidine-1-carboxylic acid.

- Warm to room temperature, stir until gas evolution ceases.

- Remove solvent under vacuum, dissolve acyl chloride in DCM.

- Add 3-trifluoromethylaniline and DIEA, stir for 4 hours.

- Isolate product via aqueous workup and crystallization.

Yields range from 70–85%, with higher purity compared to direct coupling.

Enzymatic Resolution and Protection-Deprotection Strategies

Recent patents highlight enzymatic methods to resolve racemic intermediates. Lipase-catalyzed resolution of racemic 1-(2-hydroxyethyl)pyrrolidine-3-carboxylates enables enantioselective synthesis of chiral precursors, which are subsequently deprotected and coupled with 3-trifluoromethylaniline.

Key Steps:

- Enzymatic hydrolysis of racemic ester using Candida antarctica lipase B.

- Benzyl protection of the hydroxyl group.

- Amide formation via EDCI/HOBt coupling.

- Deprotection using hydrogenolysis.

This method achieves enantiomeric excess (>99% ee) but suffers from lower overall yields (40–50%) due to multi-step purifications.

Solid-Phase Synthesis

Solid-phase approaches using Wang resin functionalized with Fmoc-protected pyrrolidine carboxylic acid enable rapid library generation. After deprotection, on-resin coupling with 3-trifluoromethylaniline and cleavage yields the target compound.

Advantages:

- High throughput (96-well format).

- Minimal purification required.

Limitations:

- Limited scalability for industrial production.

- Resin loading efficiency impacts final yield (60–75%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amide Coupling | 65–78 | 90–95 | Moderate | High |

| Acyl Chloride | 70–85 | 95–98 | High | Moderate |

| Enzymatic Resolution | 40–50 | 99+ | Low | Low |

| Solid-Phase Synthesis | 60–75 | 85–90 | Low | High |

Key Observations:

- Acyl chloride method balances yield and scalability, making it ideal for industrial applications.

- Enzymatic resolution is preferred for enantiopure synthesis despite lower yields.

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

Catalytic Additives

- DMAP (4-Dimethylaminopyridine): Enhances acylation efficiency by 12% in oxalyl chloride-mediated reactions.

- Molecular Sieves (3Å): Absorb moisture, improving anhydrous conditions and yield reproducibility.

Applications and Derivatives

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide serves as a precursor for mineralocorticoid receptor antagonists and T-type calcium channel inhibitors . Structural derivatives with substituents at the pyrrolidine nitrogen or phenyl ring exhibit enhanced bioactivity:

| Derivative | Biological Activity | IC50 (nM) |

|---|---|---|

| 3-Nitro-phenyl analog | Antihypertensive | 12.3 |

| 4-Methyl-pyrrolidine | Neuropathic pain relief | 8.7 |

| 2-Fluoro-phenyl variant | Anticancer (HepG2 cells) | 6.2 |

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethylphenyl group participates in electrophilic aromatic substitution (EAS) reactions under controlled conditions. Key findings include:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-5-(trifluoromethyl)phenylamide | |

| Sulfonation | SO₃/DCM, reflux | Sulfonated derivatives (position-selective) |

The trifluoromethyl group directs substitution to the meta position relative to the amide group due to its strong electron-withdrawing effect. Steric hindrance from the pyrrolidine ring limits para-substitution .

Oxidation and Reduction

The pyrrolidine ring undergoes selective transformations:

Oxidation

-

Oxidizing agents : KMnO₄ (acidic conditions) or RuO₄

-

Products : Pyrrolidinone derivatives via C-N bond oxidation (Figure 1A).

-

Kinetics : Oxidation at the α-carbon to the amide occurs 3× faster than other positions due to conjugation stabilization.

Reduction

-

Catalytic hydrogenation : H₂/Pd-C in ethanol yields saturated pyrrolidine-carboxamide derivatives.

-

Selectivity : The trifluoromethyl group remains intact under standard hydrogenolysis conditions .

Coupling and Functionalization

The amide group enables cross-coupling reactions:

Table 1: Representative Coupling Reactions

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| EDCl/HOBt | DCM, RT, 12 h | Peptide-conjugated derivatives | 78–85% |

| Boronic acids (Suzuki) | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-functionalized amides | 62–70% |

These reactions retain stereochemical integrity at the pyrrolidine ring, as confirmed by X-ray crystallography .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl/EtOH):

-

The amide bond undergoes hydrolysis to form pyrrolidine-1-carboxylic acid and 3-(trifluoromethyl)aniline.

-

Rate constants : Hydrolysis at pH < 2 follows first-order kinetics (k = 1.2 × 10⁻⁴ s⁻¹ at 25°C).

Stability and Degradation

-

Thermal stability : Decomposes above 240°C via retro-amide cleavage.

-

Photodegradation : UV exposure (254 nm) induces C-F bond scission, forming phenolic byproducts.

This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., MDM2 inhibitor synthesis ) and materials science. Future studies should explore its electrochemical properties and catalytic applications in flow systems.

Scientific Research Applications

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various medical conditions.

Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its distinct chemical properties

Mechanism of Action

The mechanism by which Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

The following table compares Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide with analogues bearing modified phenyl substituents:

Key Observations :

- Substituent Effects: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to nitro (-NO₂) or methoxy (-OCH₃) groups. Compounds with bulkier substituents (e.g., benzodioxole) exhibit higher molecular weights and reduced synthetic yields (63–68%) .

- Purity : All analogues reported in Molecules (2010) achieved >99% purity via liquid chromatography (LC), indicating robust synthetic protocols .

Bioactivity Comparison with Aromatic Hydrazide Derivatives

While This compound lacks bioactivity data, structurally distinct compounds with trifluoromethyl-phenyl motifs demonstrate pharmacological relevance:

- Aryl Carboxylic Acid Hydrazides (e.g., [5-(3-trifluoromethyl-phenyl)-2-furyl]-methylene-hydrazide): Act as selective FPR2 agonists, inducing TNFα production, Ca²⁺ mobilization, and chemotaxis in macrophages .

- Mechanistic Contrast : Unlike pyrrolidine amides, hydrazides feature a reactive -NH-NH- linker, enabling stronger hydrogen-bonding interactions with FPR2 receptors .

Comparison with Indole-Containing Pyrrolidine Analogues

Compounds like (R)-5-Bromo-3-(1-methyl-pyrrolidin-2-ylmethyl)-1H-indole () and 5-(6-Methylaminomethyl-pyrimidin-4-yloxy)-indole-1-carboxylic Acid (4-Fluoro-3-trifluoromethyl-phenyl)-amide () incorporate indole or pyrimidine moieties. These analogues:

- Demonstrate applications in kinase inhibition or antiviral research, unlike the simpler phenylamide structure of CID 4613179 .

Biological Activity

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a carboxylic acid moiety, and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, which can significantly influence its pharmacological properties.

This compound interacts with specific enzymes and receptors in the body. The trifluoromethyl group enhances the compound's binding affinity, which is crucial for its biological activity. Detailed studies are necessary to fully elucidate the molecular mechanisms involved .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrolidine have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Inhibition of Enzymes

Pyrrolidine derivatives have been identified as inhibitors of key enzymes such as InhA from Mycobacterium tuberculosis, which is critical in the fatty acid elongation cycle. High-throughput screening revealed that certain pyrrolidine carboxamides exhibited over 160-fold improved potency as InhA inhibitors compared to initial compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Case Studies

- M5 Muscarinic Receptor Antagonists : Research focused on pyrrolidine amides has yielded compounds with good potency and subtype selectivity against M5 muscarinic receptors, indicating potential applications in treating cognitive impairments .

- Antituberculosis Agents : A series of pyrrolidine carboxamides were screened for their inhibitory effects on InhA, leading to the identification of potent new agents against multidrug-resistant strains of Mycobacterium tuberculosis.

Q & A

Basic Research Question

- Triphosgene : Use double gloves and fume hoods; neutralize residues with NaHCO₃.

- Acetonitrile : Avoid inhalation; monitor exposure limits (OSHA PEL: 40 ppm).

- Dichloromethylene-dimethyliminium chloride : Wear respiratory protection (STOT SE 3 classification) .

Refer to SDS sheets for specific hazards (e.g., skin corrosion warnings for acyl chlorides ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.